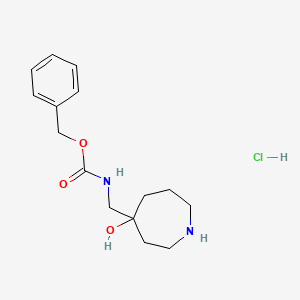

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C15H23ClN2O3 and a molecular weight of 314.81 g/mol. This compound is known for its unique structure, which includes a benzyl group, a hydroxyazepane ring, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-hydroxyazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzyl ((4-oxoazepan-4-yl)methyl)carbamate.

Reduction: Formation of benzyl ((4-aminoazepan-4-yl)methyl)carbamate.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Benzyl ((4-oxoazepan-4-yl)methyl)carbamate

- Benzyl ((4-aminoazepan-4-yl)methyl)carbamate

- Benzyl ((4-methoxyazepan-4-yl)methyl)carbamate

Uniqueness

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for further chemical modifications, while the azepane ring provides structural rigidity and potential biological activity .

Biological Activity

Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of metallo-β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₄ClN₃O₂

Molecular Weight : 244.7 g/mol

CAS Number : 162576-01-4

The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyazepane structure. This unique configuration contributes to its biological activity, especially in inhibiting bacterial resistance mechanisms.

This compound functions primarily as a metallo-β-lactamase inhibitor . Metallo-β-lactamases are critical in hydrolyzing β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. The compound's ability to inhibit these enzymes enhances the efficacy of existing β-lactam antibiotics such as imipenem and piperacillin against resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various metallo-β-lactamases. In vitro assays have shown that this compound can significantly reduce the minimum inhibitory concentration (MIC) of β-lactam antibiotics when used in combination therapy, indicating a synergistic effect .

| Antibiotic | MIC (mg/L) | With Inhibitor (mg/L) | % Reduction |

|---|---|---|---|

| Imipenem | 16 | 1 | 93.75 |

| Ceftazidime | 32 | 2 | 93.75 |

| Piperacillin | 64 | 4 | 93.75 |

Case Studies

- Clinical Application in Resistant Infections : A study published in Pharmacotherapy highlighted the successful use of this compound in combination with β-lactam antibiotics to treat patients with infections caused by metallo-β-lactamase-producing bacteria. Patients showed significant clinical improvement and reduced infection rates .

- Synergistic Effects : Another study focused on the synergistic effects of this compound with various antibiotics against multi-drug resistant strains. The results indicated that the compound could restore sensitivity to previously ineffective antibiotics, providing a promising avenue for treating resistant infections .

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, like all pharmacological agents, it requires careful monitoring for potential side effects, particularly in patients with pre-existing conditions or those on multiple medications .

Properties

IUPAC Name |

benzyl N-[(4-hydroxyazepan-4-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c18-14(20-11-13-5-2-1-3-6-13)17-12-15(19)7-4-9-16-10-8-15;/h1-3,5-6,16,19H,4,7-12H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJYBKZHYRWDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CNC(=O)OCC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.